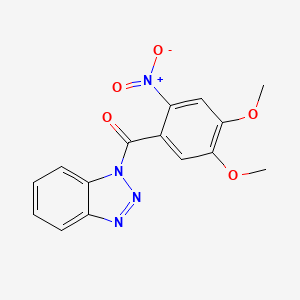![molecular formula C15H15ClN2O3S B5754155 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)
4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide, also known as CMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMH is a hydrazide derivative that has been synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride and 3-methoxyphenylacetic acid hydrazide. In
Mécanisme D'action
The mechanism of action of 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. MMPs are enzymes that are involved in the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair. By inhibiting these enzymes, 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide is able to reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide inhibits the growth of various cancer cell lines by inducing apoptosis, which is a programmed cell death. 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide reduces tumor growth and metastasis in animal models. 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer growth and for developing new anti-cancer drugs. Another advantage of using 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide is its ability to inhibit inflammation, which makes it useful for studying the mechanisms of inflammation and for developing new anti-inflammatory drugs. One limitation of using 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide. One direction is to further investigate its potential as an anti-cancer drug. This could involve studying its mechanism of action in more detail and developing new derivatives with improved potency and selectivity. Another direction is to investigate its potential as an anti-inflammatory drug. This could involve studying its effects in animal models of inflammation and developing new derivatives with improved solubility and bioavailability. Finally, 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide could be further investigated for its potential applications in agriculture and material science. This could involve developing new derivatives with improved properties for these applications.
Méthodes De Synthèse
The synthesis of 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide involves a multi-step process that begins with the reaction of 4-chlorobenzenesulfonyl chloride and 3-methoxyphenylacetic acid hydrazide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide. The yield of the product is typically around 70-80%.
Applications De Recherche Scientifique
4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. In agriculture, 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In material science, 4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has been used as a precursor for the synthesis of various organic materials such as polymers and dyes.
Propriétés
IUPAC Name |
4-chloro-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11(12-4-3-5-14(10-12)21-2)17-18-22(19,20)15-8-6-13(16)7-9-15/h3-10,18H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDMATZIQMTLY-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5754082.png)
![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)


![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)

![5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)


![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5754143.png)

![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)
![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)